molecular formula C18H20N2 B14519597 N-{2-[(Diphenylmethylidene)amino]ethyl}propan-2-imine CAS No. 62730-96-5

N-{2-[(Diphenylmethylidene)amino]ethyl}propan-2-imine

Cat. No.: B14519597
CAS No.: 62730-96-5
M. Wt: 264.4 g/mol
InChI Key: FDAYRWHGLBPPCH-UHFFFAOYSA-N
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Description

N-{2-[(Diphenylmethylidene)amino]ethyl}propan-2-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond (C=N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(Diphenylmethylidene)amino]ethyl}propan-2-imine typically involves the condensation of a primary amine with an aldehyde or ketone. The reaction proceeds through the formation of a Schiff base, which is an imine. The general reaction can be represented as follows:

[ \text{R-NH}_2 + \text{R’-CHO} \rightarrow \text{R-N=CH-R’} + \text{H}_2\text{O} ]

In this case, the primary amine is 2-aminoethylpropan-2-imine, and the aldehyde is diphenylmethanal. The reaction is usually carried out in the presence of an acid catalyst to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(Diphenylmethylidene)amino]ethyl}propan-2-imine can undergo various types of chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted imines or amines, depending on the nucleophile used.

Scientific Research Applications

N-{2-[(Diphenylmethylidene)amino]ethyl}propan-2-imine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(Diphenylmethylidene)amino]ethyl}propan-2-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylideneaniline: Another imine with a similar structure but different substituents.

    N-(2-Phenylethylidene)aniline: Similar imine with variations in the alkyl chain.

    N-(Diphenylmethylidene)aniline: A closely related compound with a different amine component.

Uniqueness

N-{2-[(Diphenylmethylidene)amino]ethyl}propan-2-imine is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

62730-96-5

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

N-[2-(benzhydrylideneamino)ethyl]propan-2-imine

InChI

InChI=1S/C18H20N2/c1-15(2)19-13-14-20-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,13-14H2,1-2H3

InChI Key

FDAYRWHGLBPPCH-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCN=C(C1=CC=CC=C1)C2=CC=CC=C2)C

Origin of Product

United States

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